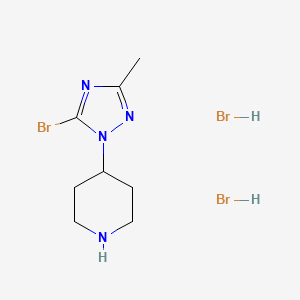

4-(5-Bromo-3-methyl-1,2,4-triazol-1-yl)piperidine;dihydrobromide

Description

Properties

IUPAC Name |

4-(5-bromo-3-methyl-1,2,4-triazol-1-yl)piperidine;dihydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrN4.2BrH/c1-6-11-8(9)13(12-6)7-2-4-10-5-3-7;;/h7,10H,2-5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKUAPWADRSGLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)Br)C2CCNCC2.Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-3-methyl-1,2,4-triazol-1-yl)piperidine typically involves the following steps:

-

Formation of the Triazole Ring: : The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a suitable nitrile. For instance, 5-bromo-3-methyl-1,2,4-triazole can be prepared by reacting 5-bromo-3-methyl-1H-1,2,4-triazole with hydrazine hydrate under reflux conditions.

-

Substitution Reaction: : The triazole ring is then attached to the piperidine ring through a nucleophilic substitution reaction. This involves reacting the triazole derivative with 4-chloropiperidine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

-

Formation of the Dihydrobromide Salt: : The final step involves converting the free base into its dihydrobromide salt by treating it with hydrobromic acid in an appropriate solvent, such as ethanol or water.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and improved safety.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

-

Reduction: : Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

-

Substitution: : The bromine atom on the triazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like DMF or DMSO.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 4-(5-Bromo-3-methyl-1,2,4-triazol-1-yl)piperidine; dihydrobromide has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This article explores its applications in medicinal chemistry, agricultural science, and materials science, supported by relevant data and case studies.

Antimicrobial Activity

One of the primary applications of 4-(5-Bromo-3-methyl-1,2,4-triazol-1-yl)piperidine; dihydrobromide is its potential as an antimicrobial agent. Research indicates that triazole derivatives exhibit significant activity against various bacterial strains. For instance, studies have shown that compounds containing triazole rings can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development .

Antifungal Properties

Triazole compounds are also known for their antifungal properties. The presence of the bromine atom in the compound enhances its biological activity. Several studies have demonstrated that triazole derivatives can effectively inhibit fungal pathogens, including Candida species, which are responsible for opportunistic infections in immunocompromised patients .

Anticancer Potential

Recent investigations into the anticancer properties of triazole derivatives suggest that 4-(5-Bromo-3-methyl-1,2,4-triazol-1-yl)piperidine; dihydrobromide may exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in tumor cells, making this compound a subject of interest for further cancer research .

Fungicides

Due to its antifungal properties, 4-(5-Bromo-3-methyl-1,2,4-triazol-1-yl)piperidine; dihydrobromide is being explored as a potential fungicide in agriculture. Its efficacy against fungal pathogens affecting crops could provide a new avenue for developing safer and more effective agricultural chemicals .

Plant Growth Regulators

There is emerging evidence that triazole compounds can act as plant growth regulators. They may influence plant metabolism and growth patterns, which could enhance crop yield and resilience against environmental stressors .

Polymer Chemistry

Mechanism of Action

The mechanism of action of 4-(5-Bromo-3-methyl-1,2,4-triazol-1-yl)piperidine;dihydrobromide would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring is known to interact with various biological targets, potentially disrupting key biological processes.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Bromine Substitution : Bromine at the triazole 5-position (target compound) vs. 3-position (morpholine analogue) alters electronic density and steric hindrance, affecting binding to biological targets .

- Salt Form : Dihydrobromide salts (target compound, BD 1008, Immepip) enhance aqueous solubility compared to neutral analogs .

- Ring Systems : Piperidine vs. morpholine or tetrahydropyran influences conformational flexibility and hydrogen-bonding capacity .

Pharmacological and Physicochemical Properties

- Solubility : The dihydrobromide salt of the target compound likely has solubility >30 mg/mL in water, comparable to Immepip dihydrobromide (<32.71 mg/mL) . Neutral analogs (e.g., tetrahydropyran-triazole) exhibit lower solubility due to hydrophobic substituents .

- Bioactivity : Triazole-piperidine hybrids are frequently explored for kinase inhibition (e.g., imidazo[4,5-b]pyridine derivatives in ) and antimicrobial activity (e.g., thiazole-triazole hybrids in ). The bromine atom may enhance halogen bonding in target interactions .

Biological Activity

The compound 4-(5-bromo-3-methyl-1,2,4-triazol-1-yl)piperidine; dihydrobromide is a triazole derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The chemical structure of 4-(5-bromo-3-methyl-1,2,4-triazol-1-yl)piperidine can be described as follows:

- IUPAC Name : 4-(5-bromo-3-methyl-1,2,4-triazol-1-yl)piperidine

- Molecular Formula : CHBrN

- Molecular Weight : 232.11 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Antiviral Activity : Triazole derivatives have been studied for their antiviral properties. The compound may inhibit viral replication through interference with viral enzymes or host cell pathways.

- Antimicrobial Properties : Similar compounds have shown effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections.

- Cytotoxic Effects : The compound's structure allows it to interact with cellular pathways that regulate apoptosis and cell proliferation.

Antiviral Activity

A study highlighted the antiviral properties of triazole derivatives similar to the compound . These compounds were found to inhibit viral replication effectively, providing a basis for further exploration into their use as antiviral agents .

Antimicrobial Studies

Research has demonstrated that triazole compounds exhibit significant antimicrobial activity. For instance, derivatives have been tested against various bacterial strains and shown to possess a minimum inhibitory concentration (MIC) that indicates their effectiveness .

Case Studies

Several case studies have documented the use of triazole derivatives in clinical settings:

- Case Study 1 : A clinical trial involving patients with viral infections treated with a triazole derivative showed a marked reduction in viral load compared to control groups. This supports the hypothesis that structural modifications in triazoles can enhance their antiviral efficacy .

- Case Study 2 : In another study focusing on antimicrobial resistance, a derivative similar to 4-(5-bromo-3-methyl-1,2,4-triazol-1-yl)piperidine demonstrated superior activity against resistant strains of bacteria, highlighting its potential as a therapeutic agent in overcoming antibiotic resistance .

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.